Ethyl 3-(1-piperidyl)butanoate
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Overview
Description
Ethyl 3-(1-piperidyl)butanoate is an ester compound that features a piperidine ring. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(1-piperidyl)butanoate can be synthesized through the esterification of 3-(1-piperidyl)butanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of acid chlorides or anhydrides instead of carboxylic acids can also be employed to facilitate the esterification process .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products:
Hydrolysis: 3-(1-piperidyl)butanoic acid and ethanol.
Reduction: 3-(1-piperidyl)butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-piperidyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the piperidine ring.
Medicine: Investigated for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 3-(1-piperidyl)butanoate is primarily related to its interaction with biological targets through the piperidine ring. Piperidine-containing compounds are known to interact with various receptors and enzymes, influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(1-aziridinyl)butanoate: Similar ester structure but with an aziridine ring instead of a piperidine ring.
Ethyl acetate: A simpler ester used widely as a solvent.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Uniqueness: Ethyl 3-(1-piperidyl)butanoate is unique due to the presence of the piperidine ring, which imparts specific biological activities and pharmacological properties not found in simpler esters like ethyl acetate or methyl butyrate .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 3-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)9-10(2)12-7-5-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI Key |
MXBAHQQGCQCOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1CCCCC1 |
Origin of Product |
United States |
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